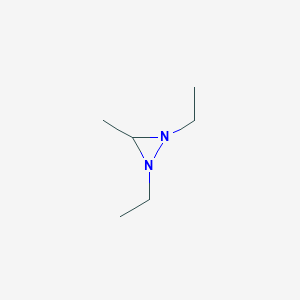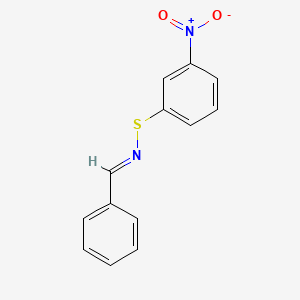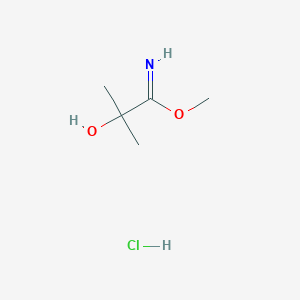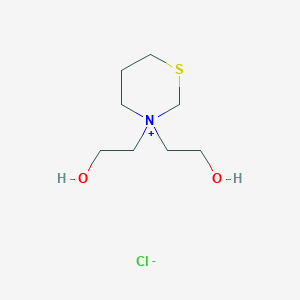
1,2-Diethyl-3-methyldiaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethyl-3-methyldiaziridine is a member of the diaziridine family, which are three-membered nitrogen-containing heterocycles. These compounds are known for their unique structural properties and reactivity, making them valuable in various chemical and industrial applications. The presence of two ethyl groups and one methyl group attached to the diaziridine ring distinguishes this compound from other diaziridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethyl-3-methyldiaziridine can be synthesized through several methods. One common approach involves the reaction of N-chloroethylamine with ethylamine in the presence of potassium carbonate and a small amount of water in chloroform under high pressure (500 MPa) . This method does not require carbonyl compounds and yields high amounts of the desired diaziridine.
Another method involves the reaction of acetaldehyde with N-chloroethylamine in the presence of excess ethylamine . This reaction proceeds through the formation of an intermediate iminium cation, which then cyclizes to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows the high-pressure synthesis method due to its efficiency and high yield. The use of readily available starting materials and the avoidance of carbonyl compounds make this method economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethyl-3-methyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diazirine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted diaziridines with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Diethyl-3-methyldiaziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: Investigated for its potential neurotropic activity and low toxicity.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,2-Diethyl-3-methyldiaziridine involves its ability to undergo ring-opening reactions. The strained diaziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing ones, contributing to the compound’s reactivity and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trimethyldiaziridine: Similar in structure but with three methyl groups instead of two ethyl and one methyl group.
1,2-Dimethyldiaziridine: Contains two methyl groups and one hydrogen atom attached to the diaziridine ring.
1,2-Diethyldiaziridine: Similar but lacks the methyl group, having two ethyl groups and one hydrogen atom.
Uniqueness
1,2-Diethyl-3-methyldiaziridine is unique due to the presence of both ethyl and methyl groups, which impart distinct steric and electronic properties
Propiedades
Número CAS |
39169-68-1 |
|---|---|
Fórmula molecular |
C6H14N2 |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
1,2-diethyl-3-methyldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-4-7-6(3)8(7)5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
MWEHSJCMXKPFNI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(N1CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)






